N-(5-chloro-2-methylphenyl)-5-methyl-7-(3-methylthiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorinated phenyl group, and a methylthiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorinated phenyl group: This step involves the substitution reaction where a chlorinated phenyl group is introduced to the triazolopyrimidine core.
Attachment of the methylthiophene moiety: This is usually done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated processes and large-scale reactors.
Chemical Reactions Analysis
N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide: Used in various chemical and biological studies.
The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN5OS |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methyl-7-(3-methylthiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-10-4-5-13(20)8-14(10)24-18(26)15-12(3)23-19-21-9-22-25(19)16(15)17-11(2)6-7-27-17/h4-9,16H,1-3H3,(H,24,26)(H,21,22,23) |
InChI Key |
OVFLTQUYTGGSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=CS4)C)C |
Origin of Product |
United States |
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